4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Overview
Description
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
The synthesis of 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Nitration: The resulting thiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors for nitration and amidation reactions.
Chemical Reactions Analysis
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Pharmaceuticals: It has shown potential as an antimicrobial and antifungal agent, with activity against a wide range of microorganisms.
Biological Studies: The compound has been used in molecular docking studies to investigate its binding affinities with various biological targets, such as enzymes and receptors.
Material Sciences: Thiazole derivatives, including this compound, are used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide include other thiazole derivatives such as:
4-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide: This compound has similar structural features but lacks the nitro group, which may affect its biological activity.
4-chlorophenyl chloroformate: While structurally different, this compound also contains a chlorophenyl group and is used in various chemical syntheses.
The uniqueness of this compound lies in its combination of a thiazole ring, nitro group, and chlorophenyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-2-4-11(18)5-3-10)20-17(26-9)21-16(23)13-7-6-12(19)8-14(13)22(24)25/h2-8H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVECAKQBNJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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